Sorafenib impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorafenib Impurity 10 is one of the impurities of Sorafenib, a polykinase inhibitor of Raf-1, B-Raf, and VEGFR-2, which is used as an anti-tumor drug .
Synthesis Analysis
Sorafenib is a multikinase target inhibitor with good tumor inhibitory activity. In research, a novel series of sorafenib analogues and derivatives were designed, synthesized, and evaluated as tumor inhibitors . The synthesis of sorafenib involves the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide (sorafenib intermediate) using only a single base and does not require the use of an inert atmosphere .
Molecular Structure Analysis
Sorafenib is a small lipophilic molecule with low-solubility and high permeability . It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .
Chemical Reactions Analysis
Sorafenib inhibits tumor cell proliferation and angiogenesis via targeting numerous serine/threonine and tyrosine kinases (RAF1, BRAF, VEGFR 1, 2, 3, PDGFR, KIT, FLT3, FGFR1, and RET) in multiple oncogenic signaling pathways . It works by blocking the action of an abnormal protein that signals cancer cells to multiply .
Physical and Chemical Properties Analysis
Sorafenib is a small lipophilic molecule with low-solubility and high permeability . It is rapidly absorbed from the gastrointestinal tract and reaches the liver via the portal vein .
Aplicaciones Científicas De Investigación
Mechanisms of Action and Resistance
Sorafenib's therapeutic efficacy in HCC and other cancers is attributed to its ability to inhibit multiple kinases involved in tumor cell proliferation and angiogenesis. It targets the RAF/MEK/ERK pathway, VEGFR, PDGFR, FLT3, and c-Kit, disrupting cancer cell growth and angiogenesis (Liu et al., 2006). Despite its benefits, resistance to Sorafenib often develops, involving mechanisms like epigenetic changes, alterations in drug transport, evasion of drug-induced apoptosis, and changes in the tumor microenvironment (Tang et al., 2020).
Predictive and Prognostic Biomarkers
Research into Sorafenib's effects over the past decade has aimed to identify biomarkers that could predict treatment response or offer prognostic insights. Clinical parameters such as adverse events, the extent of vascular invasion, and specific genetic polymorphisms have been explored for their association with treatment outcomes. However, there is no consensus on reliable predictive or prognostic markers for Sorafenib's efficacy in HCC (Marisi et al., 2018).
Overcoming Resistance
Strategies to overcome resistance to Sorafenib involve the use of combination therapies and novel drug delivery systems. For instance, combining Sorafenib with statins or inhibitors of specific signaling pathways has shown promise in preclinical models by targeting the tumor microenvironment and enhancing drug delivery to cancer cells. These approaches aim to improve Sorafenib's antitumor activity and reduce its side effects by limiting its systemic distribution and focusing its action on the tumor site (Zhou et al., 2016).
Advanced Drug Delivery Systems
Innovative drug delivery systems such as Sorafenib-loaded magnetic solid lipid nanoparticles have been developed to improve the targeted delivery of Sorafenib to tumors. These systems leverage magnetic fields to enhance drug accumulation at the tumor site, potentially increasing therapeutic efficacy while minimizing adverse effects on healthy tissues (Grillone et al., 2015).
Mecanismo De Acción
Safety and Hazards
Sorafenib is associated with several adverse effects, including hand-foot skin reaction (HFSR), diarrhea, hypertension, rash, fatigue, abdominal pain, and nausea . Serious adverse effects such as liver failure and myocardial infarction are rare but may arise in some cases . Safety data sheets are provided when a hazard is identified in accordance with UNECE/GHS as enacted in the EU .
Direcciones Futuras
There is an urgent need for strategies to overcome both primary and acquired resistance to Sorafenib. Several mechanisms supporting resistance to sorafenib in HCC patients have been reported, including activation of oncogenic pathways . Future research should focus on understanding these mechanisms and developing strategies to overcome resistance .
Propiedades
IUPAC Name |
propan-2-yl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(2)23-17(22)20-12-4-6-13(7-5-12)24-14-8-9-19-15(10-14)16(21)18-3/h4-11H,1-3H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYFALTTCYAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.